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Compound of Interest

Compound Name: 5-Iodo-6-methyluracil

Cat. No.: B073931 Get Quote

Introduction

5-Iodo-6-methyluracil is a key halogenated pyrimidine derivative. Its structure serves as a

versatile scaffold in medicinal chemistry and drug development. The presence of the iodine

atom at the C5 position provides a reactive site for various cross-coupling reactions (e.g.,

Suzuki, Sonogashira), enabling the synthesis of more complex molecules with potential

therapeutic applications. Iodinated pyrimidines are crucial precursors for creating a wide array

of functionalized nucleobase analogs, which are investigated for their antiviral and anticancer

properties[1]. This document provides a detailed protocol for the efficient synthesis of 5-Iodo-6-
methyluracil via oxidative iodination of 6-methyluracil.

Reaction Scheme

The synthesis proceeds through the electrophilic substitution of a hydrogen atom with an iodine

atom at the 5-position of the 6-methyluracil ring. This is achieved using an iodine source and an

oxidizing agent in an acidic medium.

Experimental Protocol
This protocol is adapted from established methods for the oxidative halogenation of uracil

derivatives[2]. The procedure described below utilizes potassium iodide as the iodine source

and hydrogen peroxide as the oxidizing agent in an acetic acid medium, which has been shown

to produce a quantitative yield[2].
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1. Materials and Reagents

6-Methyluracil (C₅H₆N₂O₂)[3]

Potassium Iodide (KI)

Hydrogen Peroxide (H₂O₂, 30% solution)

Glacial Acetic Acid (CH₃COOH)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Deionized water

Ethanol

2. Equipment

250 mL Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Büchner funnel and filter paper

Standard laboratory glassware (beakers, graduated cylinders)

Rotary evaporator (optional)

Melting point apparatus

NMR Spectrometer

Mass Spectrometer

3. Synthesis Procedure
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-

methyluracil (e.g., 5.0 g, 39.6 mmol) in glacial acetic acid (e.g., 100 mL).

Reagent Addition: To the stirred suspension, add potassium iodide (e.g., 7.2 g, 43.6 mmol,

1.1 eq).

Reaction Initiation: Cool the mixture in an ice bath. Slowly add 30% hydrogen peroxide (e.g.,

4.5 mL, 44.1 mmol, 1.1 eq) dropwise via a dropping funnel over 15-20 minutes. The addition

of the oxidizing agent can cause spontaneous warming to 50-60°C and potential foaming,

requiring careful control[2].

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography

(TLC) until the starting material is consumed (typically 2-4 hours).

Work-up: Upon completion, pour the reaction mixture into a beaker containing 300 mL of an

ice-water mixture.

Quenching: Quench the excess iodine by adding saturated aqueous sodium thiosulfate

(Na₂S₂O₃) solution dropwise until the dark color of the iodine disappears and the solution

becomes colorless or a pale yellow precipitate forms.

Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

Wash the solid sequentially with cold deionized water and a small amount of cold ethanol.

Drying and Purification: Dry the product in a vacuum oven. If necessary, the crude product

can be further purified by recrystallization from a suitable solvent such as ethanol or an

ethanol/water mixture to yield pure 5-Iodo-6-methyluracil as a crystalline solid.

4. Characterization

The identity and purity of the synthesized 5-Iodo-6-methyluracil can be confirmed using

standard analytical techniques:

Melting Point: Compare the observed melting point with the literature value.
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¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and identify the position of

iodination.

Mass Spectrometry: To confirm the molecular weight of the product (C₅H₅IN₂O₂, MW: 252.01

g/mol )[4].

Data Presentation
The following table summarizes the results of various iodination methods for 6-methyluracil as

reported in the literature, highlighting the efficiency of the oxidative halogenation approach.

Iodinating
System

Oxidizing
Agent

Solvent Time (h) Yield (%) Reference

KI H₂O₂ Acetic Acid - Quantitative [2]

I₂ H₂O₂ Water 10 20 [2]

KI NaNO₂ Acetic Acid - 40 [2]

I₂ - Water - Low [2]

KI / H₂O₂ H₂O₂
THF/H₂O

(1:1)
4 10 [2]

Experimental Workflow Visualization
The logical flow of the synthesis protocol is illustrated in the diagram below.
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1. Preparation

2. Reaction

3. Isolation & Purification

4. Analysis

6-Methyluracil
Potassium Iodide
Glacial Acetic Acid
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Cool in ice bath
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Add Na₂S₂O₃ solution

Filter and wash solid

Dry crude product
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Pure 5-Iodo-6-methyluracil

Click to download full resolution via product page

Caption: Workflow for the synthesis and analysis of 5-Iodo-6-methyluracil.
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Safety Precautions
Conduct all steps in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Glacial acetic acid is corrosive and has a strong odor. Handle with care.

Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin burns. Avoid

contact with skin and eyes.

Iodine is corrosive and can cause stains. Handle with care.

Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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